molecular formula C15H16N2 B14375562 2-Butylpyrazolo[5,1-a]isoquinoline CAS No. 89877-03-2

2-Butylpyrazolo[5,1-a]isoquinoline

Cat. No.: B14375562
CAS No.: 89877-03-2
M. Wt: 224.30 g/mol
InChI Key: SAPLPVPLQYEDGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields . Another method involves the use of a carboxylate ligand under air, which can be performed in alcohol at a lower temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using metal catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butylpyrazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-Butylpyrazolo[5,1-a]isoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the dopamine D4 receptor, inhibiting its activity. As a CDC25B inhibitor, it interferes with the CDC25B enzyme, which is involved in cell cycle regulation .

Comparison with Similar Compounds

2-Butylpyrazolo[5,1-a]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole and isoquinoline rings, which confer a distinct set of biological activities and chemical properties.

Properties

CAS No.

89877-03-2

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

2-butylpyrazolo[5,1-a]isoquinoline

InChI

InChI=1S/C15H16N2/c1-2-3-7-13-11-15-14-8-5-4-6-12(14)9-10-17(15)16-13/h4-6,8-11H,2-3,7H2,1H3

InChI Key

SAPLPVPLQYEDGL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C=CC3=CC=CC=C3C2=C1

Origin of Product

United States

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